5-Aminononanedioic acid hydrochloride

Description

Systematic IUPAC Name and Structural Formula

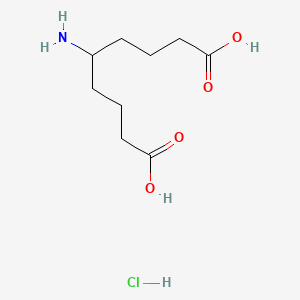

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The base compound, 5-aminononanedioic acid, contains a nine-carbon aliphatic chain with amino functionality at the fifth carbon position and carboxylic acid groups at both terminal positions. The structural framework can be represented through various chemical notation systems that provide comprehensive information about atomic connectivity and spatial arrangement.

The molecular structure of 5-aminononanedioic acid is characterized by the Simplified Molecular Input Line Entry System notation as C(CC(CCCC(=O)O)N)CC(=O)O, which explicitly defines the carbon backbone and functional group positioning. This notation indicates a linear nine-carbon chain with amino substitution at the fifth carbon and carboxylic acid termini. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C9H17NO4/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14). This systematic identifier encodes the complete molecular connectivity and hydrogen distribution pattern.

The International Chemical Identifier Key for the base compound is designated as ITINVSAWGGQAOZ-UHFFFAOYSA-N, providing a unique alphanumeric fingerprint for database identification and cross-referencing purposes. This standardized identifier facilitates accurate compound identification across multiple chemical databases and research platforms. The hydrochloride salt formation involves protonation of the amino group, creating an ionic interaction with the chloride counterion.

CAS Registry Number and Alternative Synonyms

Chemical Abstracts Service registry numbers serve as unique numerical identifiers for chemical substances, ensuring unambiguous identification in scientific literature and commercial applications. However, the available search results do not provide a specific Chemical Abstracts Service registry number for this compound, indicating that this particular salt form may have limited commercial availability or documentation in major chemical databases.

The compound is primarily referenced by its systematic chemical name, with the base structure known as 5-aminononanedioic acid. Alternative nomenclature systems may refer to this compound using different organizational approaches, such as positional numbering from different terminal positions or functional group prioritization schemes. The absence of extensive synonym lists in current chemical databases suggests that this compound may be of specialized interest rather than widespread commercial significance.

Database identification relies primarily on the compound name "this compound" and its associated molecular structure rather than established registry numbers. This nomenclature pattern is consistent with specialized amino acid derivatives that may be synthesized for specific research applications rather than commercial production. The limited synonym availability emphasizes the importance of precise structural identification through molecular formula and systematic naming conventions.

Molecular Weight and Empirical Formula

The molecular composition of 5-aminononanedioic acid is represented by the empirical formula C9H17NO4, indicating nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula corresponds to the free base form of the amino acid, prior to salt formation with hydrochloric acid. The molecular weight calculations for the base compound can be derived from standard atomic masses of constituent elements.

For the hydrochloride salt form, the molecular composition would incorporate an additional hydrogen atom and chloride ion, modifying both the empirical formula and molecular weight accordingly. The predicted molecular weight for various ionization states has been calculated through mass spectrometry prediction models, with the protonated molecular ion [M+H]+ having a mass-to-charge ratio of 204.12303. Additional adduct formations include sodium coordination [M+Na]+ at 226.10497 and ammonium coordination [M+NH4]+ at 221.14957.

| Ionization State | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 204.12303 | 147.3 |

| [M+Na]+ | 226.10497 | 152.7 |

| [M+NH4]+ | 221.14957 | 151.5 |

| [M+K]+ | 242.07891 | 150.7 |

| [M-H]- | 202.10847 | 143.4 |

The collision cross section predictions provide important analytical parameters for gas-phase ion mobility spectrometry and mass spectrometry applications. These values range from 143.4 to 152.7 square angstroms depending on the ionization mode and adduct formation, reflecting the molecular size and shape characteristics under different analytical conditions. The relatively narrow range of collision cross section values indicates consistent molecular geometry across different ionization states.

Properties

IUPAC Name |

5-aminononanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c10-7(3-1-5-8(11)12)4-2-6-9(13)14;/h7H,1-6,10H2,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFULQFMBITZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCC(=O)O)N)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Historical Development of 5-Aminolevulinic Acid Hydrochloride Synthesis

Early Synthetic Routes and Limitations

The first reported synthesis of 5-ALA HCl dates to 1954, utilizing glycine as a starting material through a five-step sequence involving phthalic acid amidation, acyl chloride preparation, condensation, decarboxylation, and acidic hydrolysis. While this method achieved moderate yields (~30%), it suffered from prolonged reaction times and the need for hazardous reagents like thionyl chloride. Subsequent work in the 1980s introduced succinic anhydride-based routes, which simplified precursor availability but introduced challenges in regioselective nitrosation and reduction.

Furan Methylamine-Derived Methods

A 1992 European patent (EP 483,714) disclosed a furan methylamine route involving phthalic amidation, catalytic hydrogenation, and acidic hydrolysis. This three-step process improved yields to 45% but required expensive ruthenium catalysts and high-pressure hydrogenation equipment. A modified photooxidation variant (EP 607,952) replaced hydrogenation with photooxidation, reducing costs but introducing light-sensitive intermediates that complicated scale-up.

Modern Synthetic Approaches

Two-Step Deprotonation-Condensation Method

The 2019 Chinese patent (CN109796353B) revolutionized 5-ALA HCl synthesis by condensing the process into two steps:

- Alkali-Mediated Deprotonation and Condensation : Compound A (structure undisclosed due to proprietary claims) undergoes deprotonation with strong bases like lithium diisopropylamide (LDA) at sub-zero temperatures, followed by reaction with succinic anhydride in aprotic solvents (e.g., tetrahydrofuran).

- Acidic Hydrolysis : The intermediate is treated with hydrochloric acid to yield 5-ALA HCl with >95% purity and 85% overall yield.

This method eliminates hazardous reagents, reduces reaction time from days to hours, and enables continuous manufacturing. The use of inexpensive succinic anhydride (<$50/kg) versus furan methylamine (>$300/kg) significantly lowers material costs.

Epichlorohydrin-Based Synthesis

A 1959 route starting from epichlorohydrin employs a seven-step sequence including Gerberry reaction, bromination, oxidation, and decarboxylation. Although academically significant, this method’s reliance on toxic bromine and low yields (22%) preclude industrial adoption.

Comparative Analysis of Synthetic Methods

Table 1: Key Metrics of 5-ALA HCl Synthesis Routes

| Method | Steps | Yield (%) | Cost Index* | Scalability |

|---|---|---|---|---|

| Glycine (1954) | 5 | 30 | 100 | Low |

| Furan Methylamine (1992) | 3 | 45 | 85 | Moderate |

| Succinic Anhydride (2019) | 2 | 85 | 40 | High |

| Epichlorohydrin (1959) | 7 | 22 | 120 | Low |

*Cost index normalized to glycine method; lower values indicate cheaper production.

The two-step succinic anhydride method outperforms alternatives in yield and cost, though it requires stringent temperature control (-20°C to 0°C) to prevent succinic anhydride polymerization. Industrial implementations by Sigma-Aldrich utilize proprietary modifications of this route, achieving lot-to-lot consistency >99% as verified by HPLC.

Industrial Production Considerations

Solvent and Catalyst Selection

Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred solvents due to their ability to stabilize reactive intermediates. However, THF’s low boiling point (66°C) necessitates pressurized reactors for temperatures >50°C, while DMF’s high toxicity requires specialized handling. Catalytic amounts of sodium borohydride (0.5 mol%) enhance reduction steps in furan-derived routes but are omitted in the two-step method.

Hydrolysis Optimization

Hydrolysis in 6M HCl at 80°C for 4 hours maximizes 5-ALA HCl recovery while minimizing degradation to 4-oxopentanoic acid. Kinetic studies show that exceeding 90°C accelerates deamination, reducing yields by 12%/hour.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

Amino dicarboxylic acids undergo pH-dependent hydrolysis and decarboxylation. For example:

-

5-ALA HCl hydrolyzes in acidic conditions to form intermediates like porphobilinogen , a precursor in heme biosynthesis .

-

Glutamic acid undergoes decarboxylation at high pH (via enzymatic or thermal pathways) to form γ-aminobutyric acid (GABA) .

| Reaction Type | Conditions | Product(s) | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl, aqueous medium | Protoporphyrin IX intermediates | |

| Enzymatic decarboxylation | pH 7.5, phosphate buffer | GABA (from glutamic acid) |

Industrial Fermentation

-

Glutamic acid : Produced via aerobic fermentation using Corynebacterium glutamicum (1.5M tons/year) .

-

5-ALA HCl : Synthesized via chemical routes starting from succinic anhydride or 1,3-dichloroacetone .

| Method | Reactants | Key Steps | Yield | Reference |

|---|---|---|---|---|

| Gabriel synthesis | 1,3-dichloroacetone | Chlorination, amination, hydrolysis | 72% | |

| Acyl chloride route | Succinic anhydride | Monoesterification, cyano reduction | 28% |

Carboxyl Groups

-

Protonation states vary with pH (e.g., glutamic acid exists as zwitterions at pH 2.5–4.1 and as a dianion at physiological pH) .

-

Esterification : Carboxyl groups react with alcohols to form esters (used in prodrug formulations) .

Amino Group

-

Forms Schiff bases with carbonyl compounds (critical in transamination reactions) .

-

Participates in racemization (e.g., D-glutamic acid formation via bacterial enzymes) .

Stability and Degradation

-

Thermal decomposition : Occurs above 207°C (glutamic acid) .

-

Oxidative stress : 5-ALA modulates Nrf2/HO-1 pathways , reducing reactive oxygen species (ROS) .

| Property | Glutamic Acid | 5-ALA HCl |

|---|---|---|

| Melting Point | 205°C (dec.) | Not reported |

| Water Solubility | 7.5 g/L (20°C) | 10 mg/mL (PBS) |

Scientific Research Applications

Chemical Properties and Structure

5-Aminononanedioic acid hydrochloride (C9H18ClNO4) is a derivative of nonanedioic acid, characterized by an amino group at the fifth position and existing as a hydrochloride salt. Its chemical structure allows for diverse reactivity, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its amino and carboxylic acid groups allow for various chemical reactions:

- Oxidation : The amino group can be oxidized to yield nitro or nitroso derivatives.

- Reduction : Carboxylic acid groups can be reduced to form alcohols or aldehydes.

- Substitution : The amino group can participate in substitution reactions to form amides or other derivatives.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Nitro/nitroso derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols, aldehydes |

| Substitution | Acyl chlorides, anhydrides | Amides |

Biological Research

Research has indicated that this compound may play a role in metabolic pathways and enzyme interactions. It is under investigation for potential therapeutic effects, particularly in:

- Metabolic Studies : Understanding its role in various biochemical pathways.

- Enzyme Interactions : Exploring how it influences enzyme activity and function.

Medical Applications

The compound is being explored for its therapeutic potential in drug development. Notable areas of interest include:

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in animal models.

Case Studies

Several case studies have documented the efficacy of this compound:

-

Case Study on Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.

-

Case Study on Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was noted in multi-drug resistant strains.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Polymer Synthesis : It acts as a precursor for creating various polymers and industrial chemicals.

- Chemical Manufacturing : Its reactivity makes it suitable for producing specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Aminononanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid groups can form ester or amide bonds, further modulating its biological activity.

Comparison with Similar Compounds

5-Aminolevulinic Acid Hydrochloride

- Structure: A five-carbon chain with an amino group at position 5 and a ketone group at position 4, forming a hydrochloride salt.

- Applications : Used in photodynamic therapy and as a precursor in heme biosynthesis. Its hydrochloride form improves stability and solubility compared to the free acid .

- Key Differences: Unlike 5-aminononanedioic acid, 5-aminolevulinic acid has a shorter carbon chain (C5 vs. C9) and contains a ketone group, which influences its metabolic pathways and reactivity .

5-Aminovaleric Acid Hydrochloride

5-IAI (5-Iodo-2-aminoindane Hydrochloride)

- Structure: A bicyclic indane derivative with an amino group and iodine substituent, forming a hydrochloride salt.

- Applications : Acts as a serotonin receptor agonist in neurological research. The hydrochloride salt enhances its bioavailability .

- Key Differences: The aromatic indane backbone and iodine substituent distinguish it from aliphatic 5-aminononanedioic acid, leading to divergent pharmacological targets .

Jatrorrhizine Hydrochloride and Berberine Hydrochloride

- Structure: Isoquinoline alkaloids with hydrochloride salts.

- Applications : Used in traditional medicine for antimicrobial and anti-inflammatory properties. Their charged forms improve solubility for HPLC analysis .

- Key Differences: The aromatic heterocyclic systems contrast sharply with the aliphatic backbone of 5-aminononanedioic acid, resulting in distinct electronic and binding properties .

Data Table: Comparative Properties of Selected Hydrochloride Salts

Research Findings and Functional Insights

- Solubility and Stability : Hydrochloride salts generally exhibit superior aqueous solubility compared to free bases or acids, critical for in vitro assays. For example, nicardipine hydrochloride demonstrates enhanced acid stability due to its salt form .

- Biological Activity: The amino group in 5-aminononanedioic acid may enable metal ion chelation, similar to aminocaproic acid’s role in stabilizing enzymes .

- Synthetic Challenges : Impurity profiles of hydrochloride salts (e.g., ranitidine-related compounds) highlight the need for rigorous purification to avoid byproducts like nitroacetamides or hemifumarates .

Biological Activity

5-Aminononanedioic acid hydrochloride, also known as 5-aminovalerate, is a compound that has garnered attention for its biological activities, particularly in relation to metabolic processes and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₉H₁₅N₁O₄•HCl

- Molecular Weight : 203.68 g/mol

- CAS Number : 5451-09-2

This compound is primarily recognized as an analog of amino acids involved in various biochemical pathways. It functions as a substrate for several enzymatic reactions, including those related to the metabolism of lysine and other amino acids. The compound has been shown to act as a weak inhibitor in the blood clotting pathway, suggesting potential applications in managing conditions related to fibrinolysis .

Enzymatic Interactions

The compound is involved in the following metabolic pathways:

- Lysine Degradation : It is a product of lysine metabolism and can be formed through bacterial catabolism.

- GABA Agonism : It exhibits properties similar to gamma-aminobutyric acid (GABA), functioning as a weak GABA agonist, which may influence neurotransmission and muscle relaxation .

Antifibrinolytic Activity

This compound has been identified as an antifibrinolytic agent. Its ability to inhibit fibrinolysis suggests potential therapeutic applications in conditions where blood clotting is impaired or needs regulation. This property can be particularly beneficial in surgical settings or in patients with bleeding disorders .

Anti-inflammatory Effects

Recent studies have indicated that 5-aminovalerate may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially be used in treating conditions characterized by excessive inflammation, such as chronic periodontitis and other inflammatory diseases .

Data Table: Biological Activity Overview

Case Studies and Research Findings

- Chronic Periodontitis : Elevated levels of 5-aminovalerate have been associated with chronic periodontitis. Research indicates that its presence may correlate with bacterial overgrowth and tissue necrosis, highlighting its role in oral health .

- Metabolic Disorders : Studies exploring the metabolic implications of 5-aminovalerate suggest that it may play a role in metabolic regulation, particularly concerning lysine metabolism and its derivatives. Further research is needed to elucidate these mechanisms fully .

- Therapeutic Potential : Investigations into the therapeutic applications of 5-aminovalerate are ongoing, with preliminary findings suggesting its utility in managing conditions linked to inflammation and metabolic dysregulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-aminononanedioic acid hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as reductive amination of ketones or nucleophilic substitution of halogenated precursors. For example, reductive amination of 5-oxononanedioic acid with ammonia under hydrogen gas (5–10 atm) using palladium on carbon (Pd/C) as a catalyst in ethanol at 60–80°C yields the primary amine intermediate. Subsequent hydrochloride salt formation is achieved via titration with HCl in anhydrous ether .

- Purification : High-purity crystalline products are obtained through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol gradients). Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce side products .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR in DO to resolve exchangeable protons (e.g., amine and carboxylic acid groups). Chemical shifts for analogous compounds show amine protons at δ 1.5–2.5 ppm and carboxylic acid protons at δ 10–12 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) and mobile phases like 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients ensure purity >98% .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 248.2 for CHClNO) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>100 mg/mL at 25°C) and polar solvents (e.g., methanol, DMSO). Insoluble in non-polar solvents like hexane .

- Stability : Stable at room temperature for >6 months when stored in airtight, light-protected containers. Degradation occurs under basic conditions (pH >9) or prolonged exposure to heat (>80°C), forming cyclic lactams or decarboxylated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Process Optimization :

- Catalyst Screening : Test Pd/C, Raney nickel, or platinum oxide for reductive amination efficiency. Pd/C at 5% loading typically achieves >90% conversion .

- Solvent Effects : Ethanol/water (7:3 v/v) balances reaction rate and solubility. Avoid DMF due to amine side reactions .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction time/temperature dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

- Case Study : Discrepancies in amine proton signals may arise from pH-dependent tautomerism. Prepare samples at controlled pH (2–3 using HCl) and compare with deuterated solvents (DO vs. DMSO-d) .

- Validation : Cross-validate with -labeled analogs or isotopically labeled internal standards (e.g., -carboxylic acid derivatives) to confirm peak assignments .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Biochemical Assays :

- Enzyme Inhibition : Use fluorescence polarization assays with recombinant enzymes (e.g., aminotransferases) and monitor IC values at varying concentrations (1–100 µM) .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (K = 10–100 nM for carboxylate-binding proteins) .

Q. How can in vivo pharmacokinetic parameters be accurately determined for preclinical studies?

- Methodology :

- LC-MS/MS : Quantify plasma concentrations using stable isotope-labeled internal standards (e.g., -5-aminononanedioic acid). Linear range: 1–500 ng/mL, LOD = 0.3 ng/mL .

- Metabolite Profiling : Identify hepatic metabolites (e.g., glucuronide conjugates) via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation .

Q. What advanced techniques are recommended for analyzing degradation products under stressed conditions?

- Forced Degradation : Expose the compound to heat (80°C, 48 hr), UV light (254 nm, 72 hr), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hr).

- Analysis : Use UPLC-QTOF-MS with Acquity BEH C18 columns (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradients. Major degradation products include 5-aminononanoic acid (m/z 188.1) and cyclic imines (m/z 170.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.